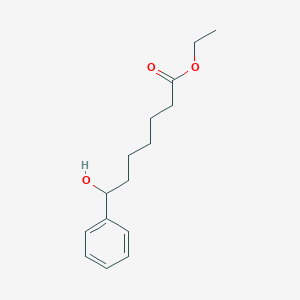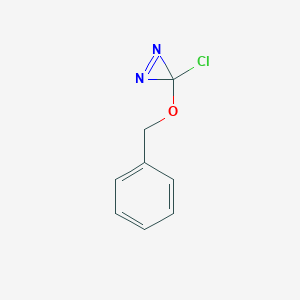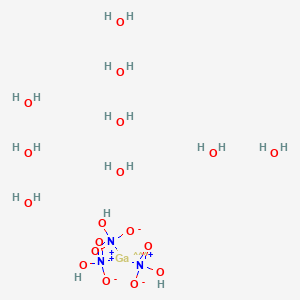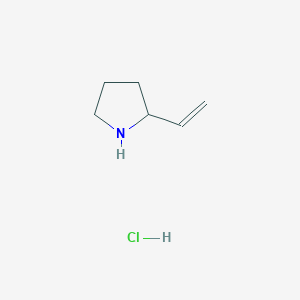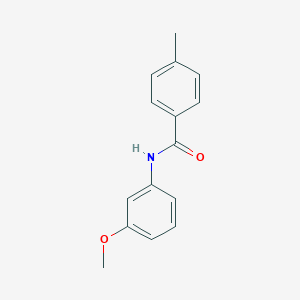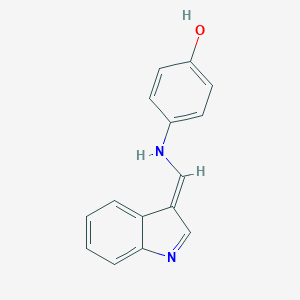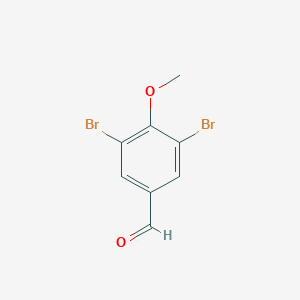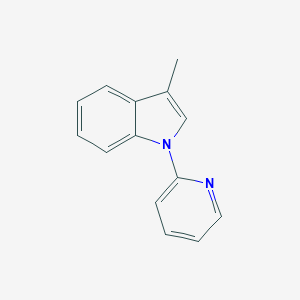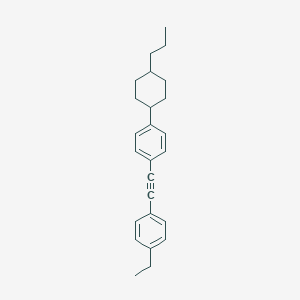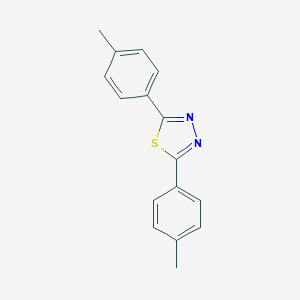
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole, also known as BMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. BMT is a thiadiazole derivative that has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as an electron acceptor and a π-conjugated system. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring, which allows it to interact with other molecules through π-π stacking interactions.
Biochemische Und Physiologische Effekte
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has antioxidant and anti-inflammatory properties. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its ease of synthesis. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole can be synthesized using relatively simple and inexpensive reagents, which makes it a cost-effective building block for the synthesis of new organic materials. However, one of the limitations of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be used as a building block for the synthesis of new organic materials with improved properties such as higher thermal stability, improved electron mobility, and better photovoltaic performance. In pharmacology, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be further studied for its potential as a cancer treatment or as a treatment for other diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole involves the reaction of 4-methylbenzenesulfonylhydrazide with thionyl chloride to form 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole-1,1-dioxide. This intermediate compound is then treated with hydrazine hydrate to give the final product, 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of science. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of new organic materials with interesting properties such as high thermal stability, high electron mobility, and good photovoltaic performance. In organic chemistry, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
16112-33-7 |
|---|---|
Produktname |
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole |
Molekularformel |
C16H14N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2,5-bis(4-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
YLFSVUZJSJOYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



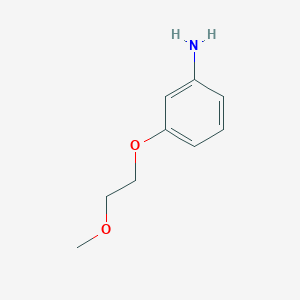
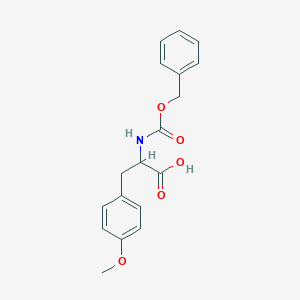
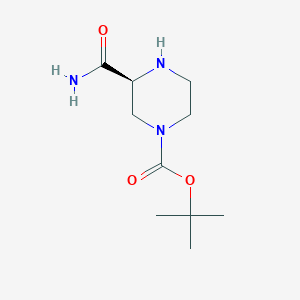
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
